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Compound of Interest

Compound Name: Boc-3-aminoadipic acid

CAS No.: 1185301-26-1

Cat. No.: B1521772

Get Quote

Strategic Synthesis and Application in
Peptidomimetics[1]
Introduction: The Rise of -Amino Acids in Drug Design
In the landscape of modern peptide therapeutics, the shift from

-amino acids to their

-analogues represents a critical strategy for overcoming the pharmacokinetic limitations of
native peptides. 3-aminohexanedioic acid (also known as

-homoglutamic acid or

-aminoadipic acid) is a pivotal building block in this domain.

Unlike its

-counterpart (2-aminohexanedioic acid), the

-derivative places the amino group at the C3 position, introducing an additional methylene
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group into the peptide backbone. This structural modification confers unique folding properties
(foldamers) and significant resistance to proteolytic degradation, making Boc-protected
derivatives of 3-aminohexanedioic acid essential tools for synthesizing stable peptidomimetics
and integrin inhibitors.

Chemical Identity & Structural Analysis
For high-precision synthesis, selecting the correct derivative is paramount.[1] The most

versatile form for Solid Phase Peptide Synthesis (SPPS) is the orthogonally protected Boc-3-

aminohexanedioic acid 6-benzyl ester.

Key Physicochemical Properties
Property Specification

IUPAC Name

(3S)-3-[(2-methylpropan-2-

yl)oxycarbonylamino]-6-oxo-6-

phenylmethoxyhexanoic acid

Common Name
Boc-L-

-homoglutamic acid 6-benzyl ester

Molecular Formula

Molecular Weight 365.42 g/mol

Chirality S-configuration (derived from L-Glutamic acid)

Solubility
Soluble in DCM, DMF, MeOH; Insoluble in

Water

Purity Standard
98% (HPLC),

99% ee (Enantiomeric Excess)

Structural Logic:

N-Terminus (Boc): Acid-labile protection, removable with TFA. Ideal for "Boc chemistry"

SPPS or solution-phase synthesis where base-sensitivity is a concern.
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Side Chain (Benzyl Ester): Stable to TFA (Boc removal conditions) but removable via

Hydrogenolysis (

) or HF. This orthogonality allows selective elongation of the peptide backbone without
affecting the side chain.

C-Terminus (Free Acid): Ready for activation (HATU/DIC) and coupling to the next residue.

Synthesis Pathways: From Chiral Pool to Product
The synthesis of enantiopure 3-aminohexanedioic acid derivatives typically relies on the Arndt-

Eistert Homologation of L-Glutamic acid. This pathway preserves the stereochemistry of the

starting material while inserting the requisite methylene group.

Mechanism: Arndt-Eistert Homologation[2]
Activation: The

-carboxyl of protected Glutamic acid is converted to a mixed anhydride.

Diazotization: Reaction with diazomethane yields a diazoketone.

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water or alcohol

yields the homologated acid or ester.
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Figure 1: The Arndt-Eistert homologation pathway for converting

-amino acids to

-amino acids.

Experimental Protocols
Protocol A: Synthesis of Boc-
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-HGlu(OBn)-OH
Note: This procedure involves Diazomethane, which is explosive and toxic. Use dedicated

glassware (fire-polished, no ground joints) and a blast shield.

Reagents:

Boc-Glu(OBn)-OH (10 mmol)

Isobutyl chloroformate (11 mmol)

N-Methylmorpholine (NMM) (11 mmol)

Diazomethane (etherial solution, excess)

Silver Benzoate (0.1 eq)

Step-by-Step Methodology:

Activation: Dissolve Boc-Glu(OBn)-OH in anhydrous THF under Argon. Cool to -15°C. Add

NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 min to form the

mixed anhydride.

Diazotization: Filter off the NMM salts rapidly and add the filtrate to a cold (0°C) solution of

diazomethane in ether. Stir for 1 hour at 0°C, then allow to warm to RT overnight.

Checkpoint: Monitor TLC for the disappearance of the anhydride and appearance of the

yellow diazoketone spot.

Rearrangement: Evaporate excess diazomethane/solvent (use a stream of

in a hood). Dissolve the residue in 1,4-dioxane/water (9:1). Add Silver Benzoate and
sonicate or heat gently (70°C) until

evolution ceases.

Workup: Acidify with 1M HCl, extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
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Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling
Incorporating Boc-3-aminohexanedioic acid into a peptide chain requires modified coupling

times due to the steric bulk of the

-backbone.

Workflow:

Resin Swelling: Swell MBHA or PAM resin in DCM for 30 min.

Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x)

and neutralize with 10% DIEA/DCM.

Activation:

Dissolve Boc-

-HGlu(OBn)-OH (3 eq) in DMF.

Add HATU (2.9 eq) and DIEA (6 eq).

Rationale: HATU is preferred over DIC/HOBt for

-amino acids to drive the reaction to completion and minimize deletion sequences.

Coupling: Add activated solution to resin. Shake for 2–4 hours (double standard time).

Validation: Perform Kaiser test. If slightly positive, re-couple using fresh reagents.
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Figure 2: SPPS cycle optimized for sterically demanding

-amino acids.

Therapeutic Applications & Mechanism of Action
The incorporation of 3-aminohexanedioic acid serves two primary mechanistic functions in drug

design:

Proteolytic Stability (The
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-Effect): Human proteases recognize the specific backbone geometry of

-peptides. The insertion of the extra methylene group in 3-aminohexanedioic acid distorts the
scissile bond, rendering the peptide bond "invisible" or inaccessible to enzymes like trypsin
or chymotrypsin. This significantly extends the plasma half-life of the therapeutic.

Secondary Structure Induction (Foldamers):

-amino acids favor the formation of stable helices (e.g., 14-helix, 12-helix) that differ from the
standard

-helix. Boc-3-aminohexanedioic acid allows researchers to engineer "foldamers"—short
oligomers that mimic protein secondary structures to disrupt protein-protein interactions
(PPIs) with high affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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